molecular formula C14H12ClNOS B590352 4-Oxo Ticlopidine-d4 CAS No. 1330236-13-9

4-Oxo Ticlopidine-d4

Cat. No.: B590352
CAS No.: 1330236-13-9
M. Wt: 281.79
InChI Key: KQQBLQBNIVSMLU-RHQRLBAQSA-N
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Description

4-Oxo Ticlopidine-d4 is a deuterated analogue of 4-Oxo Ticlopidine, which is a metabolite of Ticlopidine. The compound is labeled with deuterium, a stable isotope of hydrogen, which is often used in scientific research to study metabolic pathways and reaction mechanisms. The molecular formula of this compound is C14H8D4ClNOS, and it has a molecular weight of 281.79 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo Ticlopidine-d4 involves the deuteration of Ticlopidine. One common method includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. For example, a typical synthetic route might involve the reaction of Ticlopidine with deuterated water (D2O) and deuterated catalysts under controlled conditions to achieve the desired deuteration .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced synthesis techniques to ensure the consistent incorporation of deuterium atoms. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures to handle isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

4-Oxo Ticlopidine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acetone at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various halogenating agents and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield oxidized derivatives of this compound .

Scientific Research Applications

4-Oxo Ticlopidine-d4 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Oxo Ticlopidine-d4 is similar to that of Ticlopidine. Ticlopidine is a prodrug that is metabolized to an active form, which inhibits platelet aggregation by blocking the adenosine diphosphate (ADP) receptor on the surface of platelets. This prevents the activation of the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .

Comparison with Similar Compounds

Similar Compounds

    Ticlopidine: The parent compound, which is also a platelet aggregation inhibitor.

    Clopidogrel: Another thienopyridine derivative with a similar mechanism of action.

    Prasugrel: A more potent thienopyridine derivative used as an antiplatelet agent.

Uniqueness

4-Oxo Ticlopidine-d4 is unique due to its deuterium labeling, which makes it particularly useful in research applications. The presence of deuterium atoms allows for the detailed study of metabolic pathways and reaction mechanisms, providing insights that are not possible with non-labeled compounds .

Properties

CAS No.

1330236-13-9

Molecular Formula

C14H12ClNOS

Molecular Weight

281.79

IUPAC Name

5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridin-4-one

InChI

InChI=1S/C14H12ClNOS/c15-12-4-2-1-3-10(12)9-16-7-5-13-11(14(16)17)6-8-18-13/h1-4,6,8H,5,7,9H2/i1D,2D,3D,4D

InChI Key

KQQBLQBNIVSMLU-RHQRLBAQSA-N

SMILES

C1CN(C(=O)C2=C1SC=C2)CC3=CC=CC=C3Cl

Synonyms

5-[(2-Chlorophenyl-d4)methyl]-6,7-dihydro-thieno[3,2-c]pyridin-4(5H)-one; 

Origin of Product

United States

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